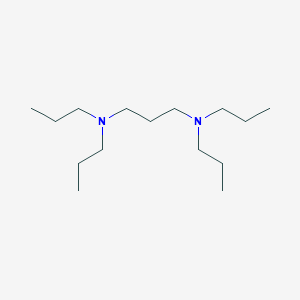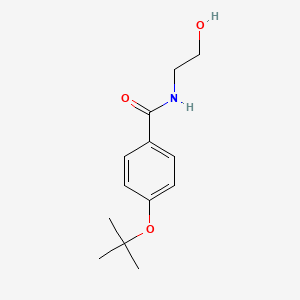![molecular formula C13H10N4O4 B14276072 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a nitrosophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium typically involves the reaction of 2-carboxyphenylhydrazine with 2-nitrosophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new compounds with modified functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s derivatives have shown promise in treating certain diseases. For example, its ability to inhibit specific enzymes can be leveraged to develop drugs for conditions such as diabetes and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries.
作用機序
The mechanism of action of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing blood sugar levels in diabetes or inhibiting cancer cell growth.
類似化合物との比較
Similar Compounds
2-(carboxyphenyl)hydrazinylidene derivatives: These compounds share a similar hydrazinylidene group but differ in their substituents, leading to variations in their chemical properties and applications.
Nitrosophenyl derivatives: Compounds with a nitrosophenyl group exhibit similar reactivity but may have different biological activities depending on their overall structure.
Uniqueness
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
特性
分子式 |
C13H10N4O4 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O4/c18-13(19)9-5-1-2-6-10(9)14-16-17(21)12-8-4-3-7-11(12)15-20/h1-8,14H,(H,18,19)/b17-16- |
InChIキー |
PGGBEWYKJYDXQT-MSUUIHNZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=CC=C2N=O)\[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=CC=C2N=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


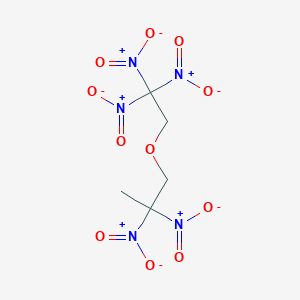
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
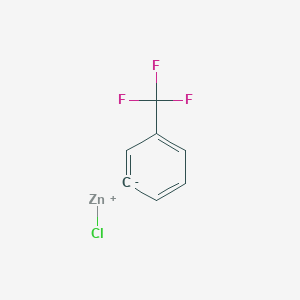
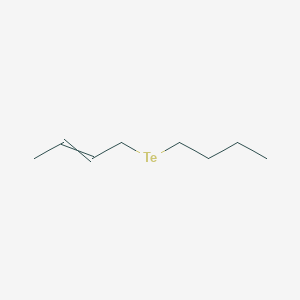
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
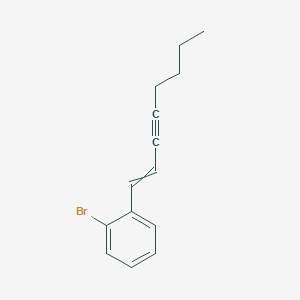
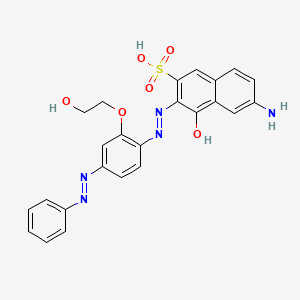

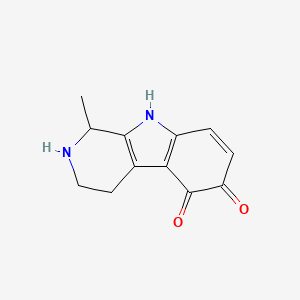
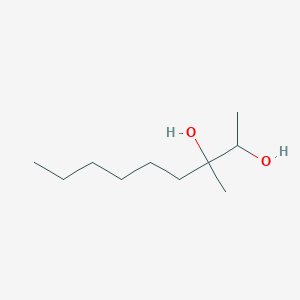
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
